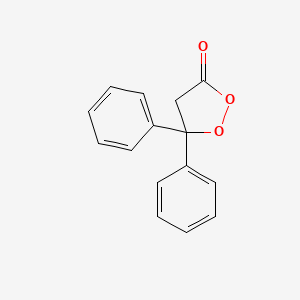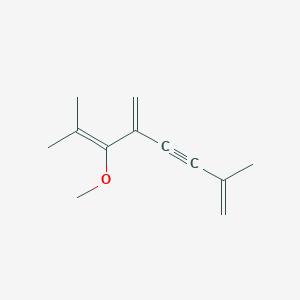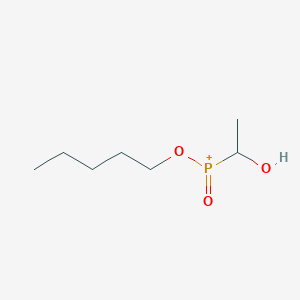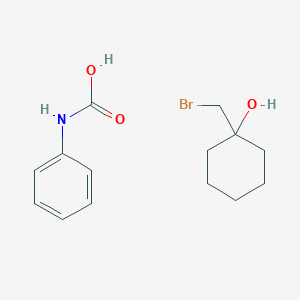![molecular formula C10H20OSi B14394307 Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane CAS No. 89590-58-9](/img/structure/B14394307.png)
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C10H20OSi. It is a derivative of cyclohexene, where a trimethylsilyl group is attached to the oxygen atom of a 2-methylcyclohex-2-en-1-yl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane typically involves the reaction of 2-methylcyclohex-2-en-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in achieving consistent product quality.
化学反応の分析
Types of Reactions
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes.
科学的研究の応用
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is utilized in the modification of biomolecules for various studies.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
Similar Compounds
Trimethylsilyl ethers: These compounds have similar structures but differ in the nature of the organic group attached to the oxygen atom.
Cyclohexene derivatives: Compounds like 2-methylcyclohex-2-en-1-ol share a similar cyclohexene ring structure but lack the trimethylsilyl group.
Uniqueness
Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane is unique due to the presence of both a cyclohexene ring and a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable in various applications.
特性
CAS番号 |
89590-58-9 |
|---|---|
分子式 |
C10H20OSi |
分子量 |
184.35 g/mol |
IUPAC名 |
trimethyl-(2-methylcyclohex-2-en-1-yl)oxysilane |
InChI |
InChI=1S/C10H20OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChIキー |
FBSXMEHTVXIQFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCCC1O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)

![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)


